molecular formula C20H12N2O2S B5257822 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile

2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile

Cat. No.: B5257822
M. Wt: 344.4 g/mol
InChI Key: WNSSUTXHFQWYPN-RVDMUPIBSA-N
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Description

2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile is a useful research compound. Its molecular formula is C20H12N2O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.06194880 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile and its derivatives have been explored for their anticancer properties. A study found that certain derivatives exhibited moderate anticancer activity against breast cancer cell lines, MDA-MB-468 and T-47D (Matiichuk et al., 2022).

Synthesis and Structural Studies

The synthesis of various derivatives of this compound has been a subject of interest. One study detailed the synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole derivatives involving 2-(2-furyl)acrylonitriles (Vasyun’kina et al., 2005). Another research focused on synthesizing furan compounds derivatives, emphasizing the preparation of various furan-acrylonitrile compounds (Hirao et al., 1972).

Optical Properties and Application Prospects

A study examined the design and synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. The research revealed that these thiazoles showed multifunctional properties, including good emission in the solid phase and potential application in biological experiments (Eltyshev et al., 2021).

Antibacterial Activity

Certain derivatives of this compound have shown strong antibacterial activities against Staphylococcus aureus. This finding highlights the potential use of these compounds in antibacterial applications (Hirao et al., 1971).

Cholinesterase Inhibition

Research into thiazolyl-pyrazoline derivatives as cholinesterase inhibitors involved derivatives of 2-furylacrylonitrile. These compounds showed potential as cholinesterase inhibitors, suggesting their application in neurological disorders (Temel et al., 2018).

Properties

IUPAC Name

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S/c21-12-15(20-22-17(13-25-20)19-7-4-10-23-19)11-16-8-9-18(24-16)14-5-2-1-3-6-14/h1-11,13H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSSUTXHFQWYPN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile
Reactant of Route 2
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile
Reactant of Route 4
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile
Reactant of Route 5
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile
Reactant of Route 6
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile

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